molecular formula C18H23Cl2FN2O B4856185 N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride

N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride

Cat. No. B4856185
M. Wt: 373.3 g/mol
InChI Key: DJKCSAITXXYUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride, also known as PNU-69176E, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride involves its binding to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. This compound acts as a competitive antagonist of the receptor, blocking the binding of acetylcholine and preventing the opening of the ion channel. This results in a decrease in the excitability of neurons and a reduction in neurotransmitter release, which can lead to the observed effects on cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including a reduction in glutamate release, an increase in GABA release, and a decrease in the firing rate of hippocampal neurons. These effects are consistent with the observed effects on cognitive function and suggest that this compound may have potential therapeutic use in the treatment of cognitive disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more targeted and specific experiments. However, one limitation of this compound is its relatively low potency, which may require higher concentrations and longer exposure times in order to produce significant effects.

Future Directions

There are several future directions for research on N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride, including the investigation of its potential therapeutic use in the treatment of cognitive disorders, the development of more potent analogs, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to determine its safety and efficacy in humans.

Scientific Research Applications

N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. As such, this compound has been investigated for its potential therapeutic use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O.2ClH/c19-15-3-1-14(2-4-15)18-6-5-16(22-18)11-20-17-12-21-9-7-13(17)8-10-21;;/h1-6,13,17,20H,7-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKCSAITXXYUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=C(C=C4)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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